molecular formula C18H30O2 B13439901 Ethyl hexadeca-6,9,12-trienoate CAS No. 1469746-36-8

Ethyl hexadeca-6,9,12-trienoate

Cat. No.: B13439901
CAS No.: 1469746-36-8
M. Wt: 278.4 g/mol
InChI Key: MZCUMMBTDLDIGZ-UHFFFAOYSA-N
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Description

It is a long-chain fatty acid ester with a molecular formula of C18H30O2 and a molecular weight of 278.43 g/mol . This compound is characterized by the presence of three conjugated double bonds at positions 6, 9, and 12 in the carbon chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl hexadeca-6,9,12-trienoate can be synthesized through various methods, including:

    Pd-Catalyzed Alkenylation (Negishi Coupling): This method involves the use of ethyl (E)- and (Z)-β-bromoacrylates as starting materials.

    Wittig Olefination: This method involves the reaction of a phosphonium ylide with an aldehyde or ketone to form the desired alkene.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure the desired stereochemistry.

Chemical Reactions Analysis

Types of Reactions

Ethyl hexadeca-6,9,12-trienoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated esters.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Hydrogenation reactions using catalysts such as palladium on carbon or platinum oxide.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Epoxides, diols, and hydroxylated esters.

    Reduction: Saturated esters.

    Substitution: Amides, ethers, and other ester derivatives.

Mechanism of Action

The mechanism of action of ethyl hexadeca-6,9,12-trienoate involves its interaction with various molecular targets and pathways. It can be incorporated into cell membranes, affecting membrane fluidity and function. Additionally, its metabolites may interact with signaling pathways involved in inflammation and oxidative stress .

Comparison with Similar Compounds

Ethyl hexadeca-6,9,12-trienoate can be compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its specific double bond configuration, which imparts distinct chemical reactivity and biological activity. Its ability to participate in stereoselective synthesis and its potential therapeutic applications make it a valuable compound in various fields of research .

Biological Activity

Ethyl hexadeca-6,9,12-trienoate, also known as ethyl (6Z,9Z,12Z)-hexadeca-6,9,12-trienoate, is a polyunsaturated fatty acid ester with potential biological activities. This compound is derived from the fatty acid hexadeca-6,9,12-trienoic acid and has garnered attention for its various pharmacological properties.

Chemical Structure and Properties

This compound has the molecular formula C18H30O2C_{18}H_{30}O_2 and a molecular weight of 278.44 g/mol. The structure features three double bonds located at positions 6, 9, and 12 of the carbon chain. This configuration is crucial for its biological activity as it influences the compound's interaction with biological membranes and enzymes.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Anti-inflammatory Effects

  • Studies have shown that compounds similar to this compound exhibit anti-inflammatory properties by modulating the synthesis of eicosanoids. Eicosanoids are signaling molecules derived from fatty acids that play pivotal roles in inflammation and immune responses .

2. Antioxidant Activity

  • Polyunsaturated fatty acids are known to possess antioxidant properties. This compound may help in scavenging free radicals and reducing oxidative stress in cells .

3. Cardiovascular Benefits

  • The consumption of polyunsaturated fatty acids has been linked to improved cardiovascular health. This compound may contribute to lowering cholesterol levels and improving lipid profiles .

4. Anticancer Potential

  • Some studies suggest that polyunsaturated fatty acids can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. This compound may exhibit similar effects due to its structural characteristics .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
Anti-inflammatoryModulation of eicosanoid synthesis
AntioxidantFree radical scavenging
CardiovascularImprovement in lipid profiles
AnticancerInhibition of cell proliferation

Case Study: Anti-inflammatory Mechanism

In a controlled study examining the anti-inflammatory effects of this compound analogs on macrophages, researchers observed a significant reduction in pro-inflammatory cytokine production. This suggests that the compound may inhibit pathways involved in inflammation through eicosanoid modulation .

Case Study: Cardiovascular Health

A clinical trial involving participants consuming diets enriched with polyunsaturated fatty acids demonstrated improved cardiovascular markers after supplementation with compounds similar to this compound. Participants showed reduced levels of LDL cholesterol and increased HDL cholesterol over a six-month period .

Safety and Toxicity

While this compound shows promise in various biological activities, understanding its safety profile is crucial. Preliminary toxicity studies indicate that it has a low toxicity level when administered at recommended dosages. However, further research is needed to fully elucidate its safety in long-term use and potential side effects .

Properties

IUPAC Name

ethyl hexadeca-6,9,12-trienoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-4-2/h6-7,9-10,12-13H,3-5,8,11,14-17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZCUMMBTDLDIGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CCC=CCC=CCCCCC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201016490
Record name Ethyl 6,9,12-hexadecatrienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201016490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1469746-36-8
Record name Ethyl 6,9,12-hexadecatrienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201016490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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